3-(furan-2-yl)propan-1-ol

Organic Synthesis Furan Derivatives Reduction

3-(Furan-2-yl)propan-1-ol (2-Furanpropanol, CAS 26908-23-6) is a heterocyclic primary alcohol with the molecular formula C₇H₁₀O₂ (MW 126.15 g/mol). It consists of a furan ring connected to a linear three-carbon chain terminating in a primary hydroxyl group, which distinguishes its reactivity profile from shorter-chain furanic alcohols such as furfuryl alcohol (C₅H₆O₂, MW 98.10).

Molecular Formula C7H10O2
Molecular Weight 126.15 g/mol
CAS No. 26908-23-6
Cat. No. B1267899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(furan-2-yl)propan-1-ol
CAS26908-23-6
Molecular FormulaC7H10O2
Molecular Weight126.15 g/mol
Structural Identifiers
SMILESC1=COC(=C1)CCCO
InChIInChI=1S/C7H10O2/c8-5-1-3-7-4-2-6-9-7/h2,4,6,8H,1,3,5H2
InChIKeyRDXPZEOZOFBBAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Furan-2-yl)propan-1-ol (CAS 26908-23-6): A Versatile Furanic Primary Alcohol Intermediate for Organic Synthesis


3-(Furan-2-yl)propan-1-ol (2-Furanpropanol, CAS 26908-23-6) is a heterocyclic primary alcohol with the molecular formula C₇H₁₀O₂ (MW 126.15 g/mol) . It consists of a furan ring connected to a linear three-carbon chain terminating in a primary hydroxyl group, which distinguishes its reactivity profile from shorter-chain furanic alcohols such as furfuryl alcohol (C₅H₆O₂, MW 98.10) . This compound serves as a building block in the synthesis of pharmaceuticals, agrochemicals, and fragrance intermediates, with the furan ring enabling electrophilic substitution chemistry that is not accessible in simple aliphatic alcohols . Commercially, it is typically supplied as a red oil with a purity of ≥95%, stored at 2–8°C under dry conditions .

Why Generic Substitution of 3-(Furan-2-yl)propan-1-ol (CAS 26908-23-6) with Structural Analogs Can Alter Reactivity and Outcome


Structural analogs of 3-(furan-2-yl)propan-1-ol—including furfuryl alcohol (one-carbon chain), tetrahydro-2-furanpropanol (saturated ring), and secondary alcohol regioisomers such as 1-(furan-2-yl)propan-2-ol—differ in at least one key molecular feature (chain length, ring saturation, or alcohol position) that directly impacts their physicochemical properties and chemical reactivity . For instance, the increased carbon chain length between the furan ring and the hydroxyl group in 3-(furan-2-yl)propan-1-ol yields a higher logP (XLogP3: 1.4) and greater rotational freedom (3 rotatable bonds) compared to furfuryl alcohol, affecting solubility and partitioning behavior . These differences mean that substituting a shorter-chain or ring-saturated analog into a synthetic route optimized for 3-(furan-2-yl)propan-1-ol can alter reaction rates, regioselectivity, and downstream product profiles .

Quantitative Differentiation of 3-(Furan-2-yl)propan-1-ol (CAS 26908-23-6) from Its Closest Analogs


Synthesis Yield Advantage: 3-(Furan-2-yl)propan-1-ol Obtained in ~96% Yield via Ethyl 3-(2-Furyl)propanoate Reduction

A synthetic route to 3-(furan-2-yl)propan-1-ol via reduction of ethyl 3-(2-furyl)propanoate achieves a yield of approximately 96% . This one-step reduction pathway contrasts with multi-step syntheses required for certain furanic alcohol regioisomers, where additional protection/deprotection steps or more expensive chiral catalysts are often needed to achieve comparable yields . The high yield achievable from readily available ester precursors represents a practical procurement and synthetic efficiency advantage.

Organic Synthesis Furan Derivatives Reduction

Hydrogen Bond Acceptor Capacity: 3-(Furan-2-yl)propan-1-ol Offers Two H-Bond Acceptors vs. One for Saturated Analogs

3-(Furan-2-yl)propan-1-ol possesses two hydrogen bond acceptor sites (the furan ring oxygen and the hydroxyl oxygen), with one hydrogen bond donor (the hydroxyl group) . In contrast, its saturated analog tetrahydro-2-furanpropanol (CAS 767-08-8) also has two acceptors but features a saturated tetrahydrofuran ring that alters the electronic character of the oxygen acceptor . Compared to furfuryl alcohol (one H-bond acceptor, one donor), 3-(furan-2-yl)propan-1-ol provides an additional acceptor site, which can be critical for molecular recognition in biological systems or for solubility in polar aprotic solvents .

Physicochemical Properties Hydrogen Bonding Drug Design

Hydrogenation Selectivity: Under High-Pressure H₂, the Furan Ring of 3-(Furan-2-yl)propan-1-ol Preferentially Undergoes Hydrogenolysis Rather Than Ring Saturation

Under continuous-flow catalytic hydrogenation conditions (skeletal Ni-Al catalyst, 220-230°C, high H₂ pressure), 2-furanpropanol (3-(furan-2-yl)propan-1-ol) predominantly undergoes hydrogenolysis of the furan ring to form 1,4- and 1,7-heptanediols, rather than ring saturation to tetrahydro-2-furanpropanol . Specifically, it was observed that ethyl 2-furanacrylate is first reduced to 2-furanpropanol, which 'to a small extent is then hydrogenated to tetrahydro-2-furanpropanol, but mainly undergoes hydrogenolysis' . This divergent pathway is in contrast to α-methyl-substituted furanpropanols, where ~35% of the product distribution shifts toward tetrahydrofuran homologs under similar conditions . The absence of α-substitution on 3-(furan-2-yl)propan-1-ol thus directs the reaction outcome toward ring-opened diols.

Catalytic Hydrogenation Furan Chemistry Selectivity

Enzyme Inhibition Profile: Moderate Farnesyl Pyrophosphate Synthase Inhibition at IC₅₀ 780 nM as a Starting Point for Fragment-Based Lead Optimization

3-(Furan-2-yl)propan-1-ol (ChEMBL: CHEMBL294478) demonstrates inhibitory activity against farnesyl pyrophosphate synthase (FPPS) with an IC₅₀ of 780 nM . FPPS is a validated target in bone metabolism disorders and certain cancers. While many aromatic alcohols show FPPS inhibition, 3-(furan-2-yl)propan-1-ol provides a distinct starting scaffold where the furan oxygen can participate in active-site metal coordination, a feature absent in purely carbocyclic aromatic alcohol analogs. For context, dihydroorotase enzyme inhibition by this compound is substantially weaker (IC₅₀ ~180,000 nM) , suggesting a degree of target selectivity that could be exploited during fragment elaboration campaigns.

Enzyme Inhibition Farnesyl Pyrophosphate Synthase Fragment-Based Drug Discovery

Lipophilicity and Rotatable Bond Flexibility Differentiate 3-(Furan-2-yl)propan-1-ol from Shorter-Chain Furanic Alcohols

3-(Furan-2-yl)propan-1-ol has a predicted XLogP3 value of 1.4 and contains 3 rotatable bonds . By comparison, furfuryl alcohol (XLogP3: 0.28, 1 rotatable bond) is more hydrophilic and conformationally restricted . Tetrahydrofurfuryl alcohol (THFA, XLogP3: -0.11, 1 rotatable bond) is even more hydrophilic owing to the saturated ring . The balanced lipophilicity (logP ~1.4) of 3-(furan-2-yl)propan-1-ol places it in a favorable range for blood-brain barrier penetration (optimal logP range: 1-3) while the three rotatable bonds offer greater conformational flexibility for fitting into irregularly shaped enzyme binding pockets.

Lipophilicity LogP Rotatable Bonds

Optimal Application Scenarios for Procuring 3-(Furan-2-yl)propan-1-ol (CAS 26908-23-6) Based on Quantitative Evidence


Fragment-Based Drug Discovery Targeting Farnesyl Pyrophosphate Synthase (FPPS) or Related Prenyltransferases

Medicinal chemistry teams building fragment libraries for FPPS inhibition should prioritize 3-(furan-2-yl)propan-1-ol over simpler benzyl alcohol fragments or furfuryl alcohol. The compound demonstrates measurable FPPS inhibition (IC₅₀ = 780 nM) while exhibiting minimal activity against dihydroorotase (IC₅₀ ~180,000 nM), providing a ~230-fold selectivity window that reduces false-positive risk during fragment screening . Its XLogP3 of 1.4 and 3 rotatable bonds offer a balanced physicochemical profile suitable for subsequent fragment elaboration toward lead-like molecules .

Renewable Platform Chemical Valorization via Catalytic Hydrogenolysis to Linear Diols

Research groups developing catalytic upgrading pathways for furanic biomass-derived platform chemicals should procure 3-(furan-2-yl)propan-1-ol when 1,4- and 1,7-heptanediols are the desired end products. Under high-pressure hydrogenation, this compound predominantly undergoes hydrogenolytic ring opening rather than ring saturation, in contrast to α-substituted furanpropanols that generate significant tetrahydrofuran byproduct streams . This selectivity simplifies downstream purification and improves atom economy for diol-targeted processes.

Asymmetric Synthesis and Chiral Building Block Preparation

Synthetic chemistry groups pursuing enantioselective transformations of furanic alcohols should consider 3-(furan-2-yl)propan-1-ol as a prochiral precursor. The primary alcohol can be oxidized to the corresponding aldehyde (3-(furan-2-yl)propanal), which serves as a substrate for asymmetric catalysis. The furan ring provides a distinct electronic environment compared to phenyl or alkyl aldehydes, and its oxygen atom can serve as a coordinating group for chiral catalysts, enabling stereoselective transformations not equally accessible with benzyl alcohol derivatives .

Flavor and Fragrance Intermediate Development

The furan ring of 3-(furan-2-yl)propan-1-ol imparts characteristic aromatic properties that are distinct from both saturated analogs (tetrahydro-2-furanpropanol) and shorter-chain furanic alcohols (furfuryl alcohol). Its ester derivatives (prepared via standard esterification of the primary alcohol) have potential as caramel, fruity, or burnt-sugar flavor notes in fragrance formulation. Procurement specifications should verify purity ≥95% and appropriate storage (sealed, dry, 2-8°C) to prevent oxidative degradation of the furan ring before use .

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